Ritonavir O-β-D-Glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

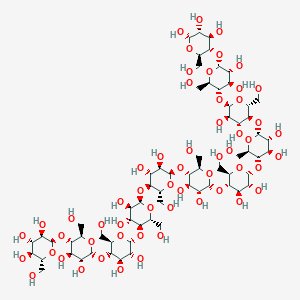

Ritonavir O-β-D-Glucuronide is a metabolite of Ritonavir, a selective inhibitor of the human immunodeficiency virus protease enzyme. This compound is formed through the glucuronidation process, where a glucuronic acid moiety is added to Ritonavir. This compound is primarily used in research related to antiviral therapies, particularly for human immunodeficiency virus and COVID-19 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ritonavir O-β-D-Glucuronide involves the enzymatic glucuronidation of Ritonavir. This process typically uses human liver microsomes or recombinant uridine diphosphate glucuronosyltransferase enzymes. The reaction conditions include an aqueous buffer system, often at a pH of around 7.4, and the presence of uridine diphosphate glucuronic acid as a cofactor .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors containing human liver microsomes or recombinant enzymes. The reaction is monitored and optimized for maximum yield and purity. The product is then purified using chromatographic techniques such as high-performance liquid chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Ritonavir O-β-D-Glucuronide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronic acid moiety. Oxidation reactions can modify the thiazole ring or other functional groups present in the molecule .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed

Hydrolysis: Ritonavir and glucuronic acid.

Oxidation: Various oxidized derivatives of Ritonavir.

Applications De Recherche Scientifique

Ritonavir O-β-D-Glucuronide is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:

Antiviral Research: Studying the metabolism and pharmacokinetics of Ritonavir in the human body.

Drug Development: Investigating the efficacy and safety of Ritonavir and its metabolites in antiviral therapies.

Biochemical Studies: Understanding the role of glucuronidation in drug metabolism and detoxification processes

Mécanisme D'action

Ritonavir O-β-D-Glucuronide exerts its effects by inhibiting the human immunodeficiency virus protease enzyme. This enzyme is crucial for the maturation of viral particles, and its inhibition prevents the virus from replicating effectively. The glucuronidation of Ritonavir enhances its solubility and facilitates its excretion from the body, thereby reducing toxicity and improving therapeutic outcomes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Raltegravir-β-D-Glucuronide: Another glucuronide metabolite of an antiviral drug used in human immunodeficiency virus therapy.

Dolutegravir-β-D-Glucuronide: A glucuronide metabolite of Dolutegravir, used in combination therapies for human immunodeficiency virus.

Uniqueness

Ritonavir O-β-D-Glucuronide is unique due to its specific role in enhancing the pharmacokinetic profile of Ritonavir. Unlike other glucuronide metabolites, it significantly boosts the plasma concentration of Ritonavir, making it a valuable component in combination antiviral therapies .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ritonavir O-β-D-Glucuronide involves the glucuronidation of Ritonavir using a glucuronidation agent.", "Starting Materials": [ "Ritonavir", "Glucuronidation agent" ], "Reaction": [ "Ritonavir is dissolved in a suitable solvent.", "The glucuronidation agent is added to the solution.", "The reaction mixture is stirred at a suitable temperature for a suitable time.", "The reaction is monitored by HPLC or TLC.", "The product is isolated and purified by column chromatography or recrystallization." ] } | |

Numéro CAS |

190649-36-6 |

Formule moléculaire |

C₄₃H₅₆N₆O₁₁S₂ |

Poids moléculaire |

897.07 |

Synonymes |

(1S,3S)-3-[[(2S)-3-Methyl-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-1-oxobutyl]amino]-4-phenyl-1-[(1S)-2-phenyl-1-[[(5-thiazolylmethoxy)carbonyl]amino]ethyl]butyl β-D-Glucopyranosiduronic Acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142623.png)

![tert-Butyl (1R,3S,5R)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142624.png)

![5-ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1142636.png)